Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate
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Overview
Description
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of chromen-4-one derivatives, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized via the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Esterification: The hydroxyl group on the chromen-4-one core is esterified with cyclohexanecarboxylic acid chloride in the presence of a base like pyridine to form the cyclohexanecarbonyloxy derivative.
Coupling with Benzoic Acid Derivative: The final step involves coupling the chromen-4-one derivative with methyl 4-hydroxybenzoate using a coupling agent such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate can undergo various chemical reactions, including:
Oxidation: The chromen-4-one core can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl groups can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions, where the ester moiety is replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as triethylamine.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Amide or ether derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases due to its bioactive chromen-4-one core.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The chromen-4-one core can interact with various molecular targets, modulating their activity and leading to biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate: A simpler ester derivative used as a preservative.
Chromen-4-one derivatives: A broad class of compounds with diverse biological activities.
Uniqueness
Methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate is unique due to its specific structural features, combining a chromen-4-one core with a cyclohexanecarbonyloxy group and a benzoate ester. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
637750-66-4 |
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Molecular Formula |
C24H22O7 |
Molecular Weight |
422.433 |
IUPAC Name |
methyl 4-[7-(cyclohexanecarbonyloxy)-4-oxochromen-3-yl]oxybenzoate |
InChI |
InChI=1S/C24H22O7/c1-28-23(26)16-7-9-17(10-8-16)30-21-14-29-20-13-18(11-12-19(20)22(21)25)31-24(27)15-5-3-2-4-6-15/h7-15H,2-6H2,1H3 |
InChI Key |
OYJQZSATLHZLQK-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 |
solubility |
not available |
Origin of Product |
United States |
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